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3-Isocyanatopropanoic acid

Cat. No.: B13271385
M. Wt: 115.09 g/mol
InChI Key: IRCWYSYTEDBYNA-UHFFFAOYSA-N
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Description

Academic Significance of Isocyanates in Organic Synthesis

The isocyanate group, characterized by the formula R−N=C=O, is a highly reactive functional group in organic chemistry. google.com Its significance stems from its electrophilic nature, which makes it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. google.com This reactivity is the cornerstone of polyurethane chemistry, where the reaction of diisocyanates with polyols forms the urethane (B1682113) linkages that constitute the polymer backbone. patsnap.compatsnap.com The global importance of isocyanates is underscored by their extensive use in manufacturing a wide array of materials, such as thermoplastic foams, elastomers, adhesives, and coatings. patsnap.comrsc.org

The synthesis of isocyanates has been a subject of extensive research. sci-hub.se Traditional methods often involve the use of hazardous reagents like phosgene (B1210022). patsnap.comrsc.org Consequently, a significant research thrust is directed towards developing safer and more sustainable synthetic routes. patsnap.comrsc.org These modern approaches focus on principles of green chemistry, aiming for higher efficiency and selectivity while minimizing environmental impact. rsc.org Beyond polymers, isocyanates are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals, highlighting their broad academic and industrial relevance. rsc.org

The reactivity of the isocyanate group is diverse, as summarized in the table below.

Reactant Resulting Linkage/Product Significance
Alcohol (R'-OH)Urethane (Carbamate)Foundation of polyurethane chemistry
Amine (R'-NH2)Urea (B33335)Used in polyurea polymers and various fine chemicals
Water (H2O)Amine + Carbon DioxideUtilized in foam production as a blowing agent
Carboxylic Acid (R'-COOH)Amide + Carbon DioxideA method for forming amide bonds acs.orgresearchgate.net

This table summarizes the primary reactions of the isocyanate functional group with common nucleophiles.

Position of 3-Isocyanatopropanoic Acid as a Key Chemical Intermediate

This compound stands out due to its bifunctional nature, possessing both a reactive isocyanate group and a carboxylic acid group within the same molecule. This dual functionality makes it a highly valuable and versatile chemical intermediate. The presence of two distinct reactive sites allows for selective and sequential reactions, enabling the synthesis of complex molecules and polymers that would be difficult to prepare otherwise.

The compound's structure allows it to act as a unique monomer in polymerization reactions. The isocyanate can react with a suitable partner (like an alcohol or amine), while the carboxylic acid group can participate in different coupling chemistries, such as forming amides or esters, or it can remain as a pendant functional group to impart specific properties like hydrophilicity or a site for further modification. The reaction between a carboxylic acid and an isocyanate group can also proceed to form an amide bond with the extrusion of carbon dioxide, a reaction that is operationally simple and atom-economical. acs.org

Below are the key chemical properties of this compound.

Property Value
CAS Number 35309-20-7 amadischem.com
Molecular Formula C4H5NO3 amadischem.com
Molecular Weight 115.09 g/mol amadischem.com
SMILES O=C(O)CCN=C=O sci-hub.se
InChI Key IRCWYSYTEDBYNA-UHFFFAOYSA-N google.com

This interactive table provides fundamental identification and property data for this compound.

The utility of this intermediate is exemplified by its esters, such as ethyl 3-isocyanatopropanoate, which are used in the synthesis of complex heterocyclic compounds for potential pharmaceutical applications. patsnap.com The acid form, this compound, provides an alternative where a free carboxyl group is desired in the final product or for different solubility characteristics during synthesis.

Overview of Research Trajectories in Isocyanato Carboxylic Acid Chemistry

The chemistry of molecules containing both isocyanate and carboxylic acid functionalities, like this compound, is an active area of research with several promising trajectories. A significant focus is on materials science, particularly in the design of advanced polymers.

One major research avenue is the development of supramolecular polymers. google.com These are long-chain structures held together by reversible, non-covalent bonds, such as hydrogen bonds. This compound is an ideal building block for such materials. google.com The carboxylic acid group can be used to form strong, directional hydrogen bonds, while the isocyanate group serves as a reactive handle to build the polymer backbone. This approach allows for the creation of "smart" materials that can change their properties in response to external stimuli like heat, potentially leading to self-healing polymers or materials with tunable mechanical properties. google.com

Another key trajectory is the development of novel functional coatings and adhesives. The ability of isocyanato carboxylic acids to be incorporated into polymer networks, such as polyurethanes, while presenting a reactive carboxylic acid group on the surface is highly desirable. These acid groups can improve adhesion to substrates, enhance dispersibility in water-based systems, and act as sites for cross-linking or grafting other molecules. google.com

Furthermore, the field is moving towards more sustainable practices. This includes exploring bio-based sources for isocyanato carboxylic acids and developing catalytic methods for their synthesis and reactions that are more environmentally benign. patsnap.com The unique reactivity of the isocyanate and carboxylic acid groups continues to be explored for creating novel chemical intermediates for the pharmaceutical and agrochemical industries, where the precise introduction of functional groups is critical. rsc.orgacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO3 B13271385 3-Isocyanatopropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-isocyanatopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c6-3-5-2-1-4(7)8/h1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCWYSYTEDBYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Isocyanatopropanoic Acid and Its Derivatives

Established Synthetic Routes to 3-Isocyanatopropanoic Acid

Traditional methods for synthesizing this compound and its related esters rely on robust and well-documented chemical reactions. These routes typically start from readily available carboxylic acid or amino acid precursors.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates. nih.govrsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which upon thermal or photochemical decomposition, rearranges to form the isocyanate with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org

The general pathway begins with the activation of a carboxylic acid, such as succinic acid anhydride (B1165640) or a mono-ester of succinic acid, to form an acyl halide or an activated ester. This intermediate is then reacted with an azide salt, typically sodium azide, to produce the acyl azide. The subsequent rearrangement is a concerted process, avoiding the formation of a free nitrene intermediate, and is known for its stereospecificity, retaining the configuration of the migrating group. wikipedia.orgnumberanalytics.com

The key steps are:

Acyl Azide Formation : The carboxylic acid precursor is converted into an acyl azide.

Rearrangement : The acyl azide undergoes thermal decomposition, leading to a concerted rearrangement where the alkyl group migrates and nitrogen gas is eliminated. wikipedia.org

Isocyanate Product : The final product of the rearrangement is the target isocyanate, in this case, this compound or its derivative.

The isocyanate produced is a stable intermediate that can be isolated or used directly in subsequent reactions. nih.govrsc.org This method is valued for its mild reaction conditions and broad applicability in organic synthesis. nih.gov

An alternative and direct route to this compound involves using β-alanine (3-aminopropanoic acid) as the starting material. This method leverages the reactivity of the primary amine group, which can be converted to an isocyanate functional group through phosgenation.

Historically, this transformation was achieved using the highly toxic phosgene (B1210022) gas. Modern procedures, however, often employ safer phosgene substitutes like triphosgene (B27547) (bis(trichloromethyl) carbonate) or diphosgene (trichloromethyl chloroformate). orgsyn.org The reaction is typically performed in an inert solvent with a base to neutralize the hydrogen chloride byproduct. For instance, the synthesis of amino acid ester isocyanates can be achieved by treating the amino acid ester hydrochloride with triphosgene in a biphasic system of a chlorinated solvent and an aqueous sodium bicarbonate solution. orgsyn.org This approach is efficient, often providing high yields (typically 95-98%) without significant racemization. orgsyn.org

The general reaction is as follows: H₂N-CH₂-CH₂-COOH + COCl₂ (or equivalent) → O=C=N-CH₂-CH₂-COOH + 2HCl

This method is particularly useful for synthesizing α- and β-amino acid-derived isocyanates, which are valuable building blocks in medicinal chemistry. orgsyn.org

Esters of this compound, such as Ethyl 3-isocyanatopropanoate chemchart.comchemspider.com and Methyl 3-isocyanatopropanoate, sigmaaldrich.comnextpeptide.com are important synthetic intermediates. There are two primary strategies for their synthesis.

The first strategy involves the direct esterification of this compound. This can be accomplished using a classic Fischer esterification, where the carboxylic acid is heated with an excess of the desired alcohol (ethanol or methanol) in the presence of an acid catalyst like sulfuric acid or tosic acid. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and water is removed to drive it towards the ester product. masterorganicchemistry.com

The second, and often more practical, strategy involves a two-step process starting from the corresponding amino ester.

Esterification of the Amino Acid : β-alanine is first esterified to produce ethyl 3-aminopropanoate or methyl 3-aminopropanoate.

Conversion to Isocyanate : The amino group of the resulting ester is then converted to an isocyanate using phosgene or a phosgene equivalent, as described previously. orgsyn.org

This latter approach is often preferred as it can prevent side reactions associated with the free carboxylic acid group during the isocyanate formation step. A procedure for synthesizing amino acid ester isocyanates involves using triphosgene with the amino acid ester hydrochloride in a methylene (B1212753) chloride and aqueous sodium bicarbonate mixture, resulting in high yields. orgsyn.org

Table 1: Synthesis of Amino Acid Ester Isocyanates

PrecursorReagentsProductTypical YieldReference
L-Phenylalanine methyl ester hydrochlorideTriphosgene, NaHCO₃, CH₂Cl₂Methyl (S)-2-isocyanato-3-phenylpropanoate95-98% orgsyn.org
Ethyl 3-aminopropanoate hydrochlorideTriphosgeneEthyl 3-isocyanatopropionateData not specified chemicalbook.com

Novel and Efficient Synthetic Approaches

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of isocyanates, moving away from hazardous reagents and improving reaction conditions.

Catalytic methods offer significant advantages over stoichiometric approaches, including milder reaction conditions, higher selectivity, and reduced waste. For isocyanate synthesis, various catalytic systems have been explored.

One area of development is the use of catalysts to improve the Curtius rearrangement, allowing the reaction to proceed at lower temperatures and with greater efficiency. wikipedia.org Another significant advancement is the development of catalytic processes that bypass the need for phosgene. For instance, palladium-catalyzed reactions have been developed for certain isocyanate syntheses. researchgate.net Additionally, methods for preparing phosphoryl isocyanates have utilized anhydrous magnesium chloride as a catalyst in the reaction of phosphoryl chlorides with sodium cyanate. researchgate.net The synthesis of isatin-based chalcones has been shown to be catalyzed by Cu/NiO nanoparticles. nih.gov Solid acid catalysts are also being developed for esterification processes, which can be relevant for the synthesis of isocyanate esters. google.com

One such strategy is the one-pot Curtius rearrangement, where a carboxylic acid is converted directly to a carbamate (B1207046) or urea (B33335) without isolating the isocyanate intermediate. For example, a mild and efficient one-pot procedure involves treating a carboxylic acid with reagents that facilitate both the acyl azide formation and its subsequent rearrangement in a single vessel. organic-chemistry.org

Another innovative approach is the microwave-assisted, one-pot, two-step synthesis of urea derivatives from alkyl halides. beilstein-journals.org This method proceeds via an azide intermediate, which then undergoes a Staudinger-aza-Wittig reaction to form an isocyanate in situ. This isocyanate is then trapped by an amine to yield the final urea product. beilstein-journals.org Such multi-component reactions (MCRs) are powerful tools in modern organic synthesis. nih.govmdpi.com For example, a three-component, one-pot synthesis of pyrazoles has been developed using nitrile imines. nih.gov These advanced strategies highlight the trend towards more streamlined and efficient chemical manufacturing.

Table 2: Comparison of Synthetic Strategies

MethodKey FeaturesAdvantagesDisadvantages/ChallengesReference
Curtius RearrangementConversion of carboxylic acid via acyl azide.Mild conditions, stereospecific, avoids phosgene.Use of potentially explosive azides. nih.govorganic-chemistry.org
Phosgenation of Amino Acids/EstersDirect conversion of amine to isocyanate.High yields, direct route.Requires phosgene or substitutes like toxic triphosgene. orgsyn.org
Catalytic SynthesisUse of catalysts to promote isocyanate formation.Milder conditions, higher selectivity, reduced waste.Catalyst development can be complex and costly. researchgate.net
One-Pot SynthesisMultiple reaction steps in a single vessel.High efficiency, reduced waste and workup.Requires careful optimization of reaction conditions. beilstein-journals.orgnih.gov

Enantioselective Synthesis of Chiral Isocyanatopropanoates (e.g., Methyl (S)-(-)-2-Isocyanatopropionate)

The enantioselective synthesis of chiral isocyanatopropanoates is crucial for their application as building blocks in medicinal and agricultural chemistry. researchgate.net A primary and effective method for synthesizing these compounds involves the direct phosgenation of the corresponding chiral α-amino acid ester hydrochlorides. This approach preserves the stereochemical integrity of the starting material, allowing for the production of enantiomerically pure isocyanates.

A well-documented, analogous procedure outlines the synthesis of methyl (S)-2-isocyanato-3-phenylpropanoate from L-phenylalanine methyl ester hydrochloride, which serves as a reliable template for the synthesis of methyl (S)-(-)-2-isocyanatopropionate from L-alanine methyl ester hydrochloride. orgsyn.orgcaymanchem.comnih.gov The reaction is typically performed in a biphasic system consisting of an organic solvent, such as methylene chloride, and a saturated aqueous solution of a weak base like sodium bicarbonate. orgsyn.org

The amino acid ester hydrochloride is suspended in this two-phase system and cooled in an ice bath. A phosgene equivalent, such as triphosgene, is then introduced. orgsyn.org The bicarbonate solution neutralizes the hydrogen chloride liberated during the reaction, driving the formation of the isocyanate. The reaction is generally rapid, often completing within 15 minutes. orgsyn.org Following the reaction, the organic layer is separated, washed, dried, and concentrated under reduced pressure. The resulting crude isocyanate can then be purified by distillation to yield the final product with high purity and yield (typically 95-98%). orgsyn.org

The general reaction scheme is as follows: Starting Material: L-alanine methyl ester hydrochloride Reagents: Triphosgene, Sodium Bicarbonate Solvent: Methylene Chloride / Water Product: Methyl (S)-(-)-2-isocyanatopropionate

Reagent/ParameterCondition/SubstancePurpose
Starting Material L-alanine methyl ester hydrochlorideProvides the chiral backbone.
Phosgenating Agent TriphosgeneReacts with the amine to form the isocyanate group.
Base Saturated Sodium Bicarbonate (aq)Neutralizes HCl byproduct.
Solvent System Methylene Chloride / WaterCreates a biphasic environment for the reaction.
Temperature 0°C (Ice Bath)Controls the reaction exothermicity.
Purification Kugelrohr DistillationPurifies the final product.

Synthesis of Advanced Fluorine-Containing Isocyanatopropanoic Acid Esters

The incorporation of fluorine into organic molecules can significantly alter their chemical and biological properties. researchgate.netrsc.org The synthesis of advanced fluorine-containing propanoic acid esters, which are precursors to the corresponding isocyanates, often involves specialized methodologies to introduce the fluorinated moieties.

One facile method involves the epoxidation of fluorine-containing α,β-unsaturated esters. researchgate.net For example, ethyl 4,4,4-trifluorobut-2-enoate can be converted into its corresponding 2,3-epoxyester, a versatile building block, using sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O) as a low-cost and easy-to-handle oxidizing agent. orgsyn.orgresearchgate.net This reaction provides a direct route to propanoates with a trifluoromethyl group at the 3-position. researchgate.net The reaction conditions can be optimized by adjusting the solvent and additives, with yields determined by ¹⁹F NMR. orgsyn.org

Another general strategy for preparing high-purity fluorine-containing carboxylic acid esters is the reaction of a carboxylic acid salt with a fluorinated alkyl halide. typeset.io This method is particularly useful for producing solvents for electrochemical applications, such as lithium-ion batteries, where impurity levels must be extremely low. typeset.io The process avoids catalysts like sodium iodide, which can introduce hard-to-remove impurities, thereby yielding products with purities exceeding 99.99%. typeset.io While this is a general method, it can be adapted for creating complex fluorinated ester backbones prior to their conversion into isocyanates.

orgsyn.org

Chemical Reactivity and Reaction Mechanisms of 3 Isocyanatopropanoic Acid

Nucleophilic Addition Reactions of the Isocyanate Moiety

The carbon atom of the isocyanate group (–N=C=O) in 3-Isocyanatopropanoic acid is electron-deficient due to the high electronegativity of the adjacent nitrogen and oxygen atoms, making it a prime target for nucleophiles. savemyexams.commasterorganicchemistry.com This electrophilicity drives the characteristic nucleophilic addition reactions of isocyanates. researchgate.netwikipedia.org

Formation of Carbamates via Reaction with Alcohols

Isocyanates react with alcohols to form carbamates, also known as urethanes. wikipedia.org In this reaction, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate. vaia.com This is followed by a proton transfer to the nitrogen atom, resulting in the formation of a stable carbamate (B1207046) linkage. vaia.com The reaction between this compound and an alcohol (R'OH) would yield a substituted carbamate.

The general reaction is:

ROH + R'NCO → ROC(O)N(H)R' wikipedia.org

This reaction is fundamental to the production of polyurethanes when diisocyanates react with diols or polyols. wikipedia.org The formation of carbamates from phenols and isocyanates is generally slower than with alcohols. acs.org

Formation of Ureas via Reaction with Amines

The reaction of isocyanates with primary or secondary amines yields substituted ureas. wikipedia.org Amines are generally more potent nucleophiles than alcohols, and the reaction proceeds readily. The nitrogen atom of the amine attacks the isocyanate carbon, followed by proton transfer to generate the urea (B33335) derivative. nih.gov Treating this compound with an amine (R'₂NH) would result in the corresponding urea.

The general reaction is:

R₂NH + R'NCO → R₂NC(O)N(H)R' wikipedia.org

This reaction is crucial in the synthesis of polyureas when diisocyanates and diamines are used. wikipedia.org

Reactions with Other H-Acidic Compounds and Nucleophiles

The reactivity of the isocyanate group extends to a range of other compounds containing an active hydrogen (H-acidic) and other nucleophiles. nih.govrsc.org

Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org This reaction is utilized in the production of polyurethane foams, where the CO₂ acts as a blowing agent. wikipedia.org

Thiols: The reaction with thiols (R-SH) is analogous to that with alcohols, producing thiocarbamates. researchgate.netnih.gov

Carboxylic Acids: Isocyanates can react with carboxylic acids, although the specific outcomes can vary.

Ureas: Further reaction with a urea can lead to the formation of a biuret. wikipedia.org

Table 1: Nucleophilic Addition Reactions of Isocyanates

Nucleophile (Nu-H) Product General Equation
Alcohol (R'-OH) Carbamate (Urethane) R-NCO + R'-OH → R-NHCOOR'
Amine (R'₂NH) Substituted Urea R-NCO + R'₂NH → R-NHCONR'₂
Water (H₂O) Amine + Carbon Dioxide R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂
Thiol (R'-SH) Thiocarbamate R-NCO + R'-SH → R-NHCOSR'
Urea (R'-NHCONHR'') Biuret R-NCO + R'-NHCONHR'' → R-NHCON(R')CONHR''

Mechanistic Pathways of Isocyanate Reactions

The mechanism of the addition of nucleophiles to isocyanates, particularly when base-catalyzed, is not singular and depends significantly on the properties of the reactants and the catalyst. rsc.org

Base-Catalyzed Addition Mechanisms (e.g., Anionic, Concerted, Stepwise)

The base-catalyzed addition of H-acidic compounds (HX) to isocyanates can proceed through three primary mechanisms. rsc.org

Anionic Mechanism (Mechanism I): This pathway is favored for acidic but less nucleophilic reactants, such as phenols or acidic alcohols, in the presence of a base catalyst (B). The base first deprotonates the H-acidic compound to form a highly reactive anion (X⁻). This anion then performs a nucleophilic attack on the isocyanate carbon. rsc.org

Step 1: HX + B ⇌ X⁻ + BH⁺

Step 2: X⁻ + R-NCO → R-NC(O)X⁻

Step 3: R-NC(O)X⁻ + BH⁺ → R-NHC(O)X + B

Concerted Mechanism (Mechanism II): For common alcohols with moderate acidity, a concerted mechanism is often proposed. In this single-step reaction, the proton transfer to the base and the nucleophilic attack of the alcohol on the isocyanate occur simultaneously. rsc.org

Stepwise Mechanism (Mechanism III): With less acidic but more strongly nucleophilic reactants like aromatic amines, a stepwise mechanism is observed. The amine first adds directly to the isocyanate to form a zwitterionic intermediate. This is followed by a base-catalyzed proton transfer to yield the final urea product. rsc.org

Step 1: R'-NH₂ + R-NCO → R-N⁻C(O)NH₂⁺R'

Step 2: R-N⁻C(O)NH₂⁺R' + B → R-NHC(O)NHR' + BH⁺

Influence of Acidity, Nucleophilicity, and Basicity on Reaction Pathways

The specific mechanistic pathway taken is a direct consequence of the interplay between the acidity and nucleophilicity of the H-acidic compound (HX) and the basicity of the catalyst. rsc.org

Influence of HX Acidity and Nucleophilicity:

Strongly acidic, weakly nucleophilic HX (e.g., phenols): The reaction tends to follow the anionic mechanism (I), as the base can easily deprotonate the acidic compound to form a reactive nucleophile. rsc.org

Moderately acidic HX (e.g., common alcohols): These compounds often react via the concerted mechanism (II). rsc.org

Weakly acidic, strongly nucleophilic HX (e.g., amines): The stepwise mechanism (III) is preferred, where the strong nucleophile adds directly to the isocyanate before proton transfer. rsc.org

Influence of Catalyst Basicity:

A strong base can shift the reaction of moderately acidic compounds like alcohols from a concerted (II) to an anionic (I) mechanism by promoting the formation of the alkoxide ion. rsc.org

The anionic mechanism (I) is not significantly affected by the steric hindrance of the base catalyst, whereas the concerted (II) and stepwise (III) mechanisms are susceptible to steric effects from both the reactant HX and the catalyst B. rsc.org

Structure-Reactivity Relationships:

In the stepwise mechanism (III) involving amines, the reactivity increases with the basicity (and decreasing acidity) of the amine. rsc.org

For the concerted mechanism (II) with common alcohols, reactivity is largely independent of the alcohol's basicity. rsc.org

In the anionic mechanism (I), the relationship is more complex. With strongly acidic phenols, reactivity increases with decreasing acidity. However, for less acidic phenols and acidic alcohols, the reactivity decreases as acidity decreases. rsc.org

Table 2: Factors Influencing Isocyanate Reaction Mechanisms

Factor Influence on Reaction Pathway

| Reactant (HX) Properties | Acidic, less nucleophilic (e.g., phenols): Favors Anionic Mechanism (I). rsc.orgModerately acidic (e.g., alcohols): Favors Concerted Mechanism (II). rsc.orgLess acidic, more nucleophilic (e.g., amines): Favors Stepwise Mechanism (III). rsc.org | | Catalyst Basicity | Strong bases: Can shift the mechanism for alcohols from Concerted (II) to Anionic (I). rsc.org | | Steric Hindrance | Anionic Mechanism (I): Not influenced by steric hindrance of the catalyst. rsc.orgConcerted (II) & Stepwise (III) Mechanisms: Susceptible to steric hindrance of both reactant and catalyst. rsc.org |

Steric and Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of this compound is governed by the interplay of electronic and steric factors centered on its two functional groups: the isocyanate (-NCO) and the carboxylic acid (-COOH).

Electronic Effects: The isocyanate group is inherently electrophilic at its central carbon atom due to the high electronegativity of the adjacent nitrogen and oxygen atoms. The reactivity of this electrophilic center is significantly influenced by the electronic nature of the substituent attached to the nitrogen. In this compound, the propanoic acid moiety is connected to the nitrogen. The carboxylic acid group exerts a strong electron-withdrawing inductive effect (-I effect) through the three-carbon aliphatic chain. This effect reduces the electron density on the isocyanate nitrogen, which in turn increases the partial positive charge (electrophilicity) on the isocyanate carbon. rsc.org Consequently, this compound is expected to be more reactive towards nucleophiles compared to simple alkyl isocyanates like propyl isocyanate, which lack a strong electron-withdrawing group. This enhanced reactivity is a general principle in isocyanate chemistry; electron-withdrawing substituents accelerate the rate of nucleophilic attack. rsc.org

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms in a molecule that may impede a chemical reaction. For nucleophilic attack on the isocyanate carbon, bulky substituents on the carbon adjacent to the nitrogen or on the nucleophile itself can slow the reaction rate. In the case of this compound, the functional group is a linear, unbranched propyl chain. This structure presents minimal steric hindrance around the reactive -NCO group, allowing for relatively unimpeded access by nucleophiles. Its reactivity would be significantly higher than that of a sterically hindered isocyanate, such as tert-butyl isocyanate, where the bulky tert-butyl group shields the electrophilic carbon from attack.

Table 1: Influence of Steric and Electronic Factors on Isocyanate Reactivity with a Generic Nucleophile (e.g., an Alcohol)

IsocyanateSubstituent TypeDominant EffectExpected Relative Rate
tert-Butyl IsocyanateAliphatic, BranchedSteric HindranceVery Slow
n-Propyl IsocyanateAliphatic, LinearWeak Electron-DonatingSlow
This compound Aliphatic with EWGInductive Withdrawal (-I)Fast
Phenyl IsocyanateAromaticInductive/ResonanceVery Fast

Multicomponent Reactions Involving the Isocyanate Group

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. While isocyanates are valuable building blocks in MCRs, it is crucial to distinguish these from classical reactions that utilize isocyanides. rsc.org

The classical Passerini reaction is a three-component reaction that involves a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and, critically, an isocyanide (R-N≡C). wikipedia.orgorganic-chemistry.org The product is an α-acyloxy amide. A direct substitution of the isocyanide with an isocyanate (R-N=C=O) does not result in a Passerini reaction.

However, the bifunctional nature of this compound allows for hypothetical participation in a Passerini reaction via its carboxylic acid moiety. If combined with an isocyanide and a carbonyl compound, the -COOH group of this compound could act as the acid component, leading to a complex α-acyloxy amide product that still contains a free isocyanate group for subsequent transformations.

Similar to the Passerini reaction, the standard Ugi reaction is a four-component condensation that requires an isocyanide , an amine, a carbonyl compound, and a carboxylic acid to form an α-acylamino amide. organic-chemistry.orgresearchgate.net Replacing the isocyanide with an isocyanate is not a feature of the classic Ugi mechanism. The carboxylic acid's primary role is to protonate the intermediate imine, facilitating the nucleophilic attack by the isocyanide. rsc.org

Despite this, the development of isocyanate-based multicomponent reactions (i-MCRs) has become an active area of research to expand chemical diversity. rsc.org Some Ugi-type reactions have been developed where the carboxylic acid component is replaced by an isocyanate, leading to different scaffolds like cyclic semicarbazides. rsc.org

For a molecule like this compound, its dual functionality presents intriguing possibilities in cyclizative MCRs. If it were to participate in a hypothetical Ugi-type reaction (as the acid component), the resulting product would contain a pendant isocyanate group. This group could then react intramolecularly with a nucleophilic site on the Ugi product, such as the amide N-H, to form a cyclic structure. Such a "Ugi/cyclization" sequence is a common strategy for rapidly building complex heterocyclic molecules.

Table 2: Comparison of Classic MCRs and Potential Isocyanate-Based Analogues

ReactionClassic ComponentsKey IntermediateClassic ProductPotential Role of this compound
Passerini Isocyanide, Carbonyl, Carboxylic AcidImidateα-Acyloxy AmideCan act as the carboxylic acid component. wikipedia.orgorganic-chemistry.org
Ugi Isocyanide, Carbonyl, Amine, Carboxylic AcidNitrilium Ionα-Acylamino AmideCan act as the carboxylic acid component, enabling post-Ugi intramolecular cyclization. organic-chemistry.org
i-MCR Isocyanate, Amine, etc.VariesUreas, Carbamates, etc.Can act as both the isocyanate and acid component, potentially leading to oligomers/polymers. rsc.orgresearchgate.net

Role of this compound as a Reactive Intermediate

This compound can be viewed as a reactive intermediate, particularly in syntheses where it is formed in situ and consumed in subsequent steps. Its stability and transformation pathways are dictated by the high reactivity of the isocyanate group.

The stability of this compound is limited. The two functional groups within the same molecule can react with each other.

Intramolecular Cyclization: The carboxylic acid's hydroxyl group can act as an internal nucleophile, attacking the electrophilic carbon of the isocyanate. This would form a highly unstable six-membered cyclic mixed carboxylic-carbamic anhydride (B1165640). Such intermediates often readily undergo decarboxylation (loss of CO₂) to yield N-acyl-β-lactam (a four-membered ring), although other rearrangements are possible.

Intermolecular Reaction/Polymerization: The carboxylic acid group of one molecule can react with the isocyanate group of another. researchgate.net This intermolecular reaction, if repeated, leads to the formation of polyamides, with the concomitant release of carbon dioxide. This self-reaction makes the long-term storage of the pure monomer challenging. noaa.gov

The typical reactions of isocyanates are polar, involving nucleophilic attack on the electron-deficient carbonyl carbon. The involvement of the specific reactive species mentioned is non-standard but can occur under specific conditions.

Carbocations and Carbanions: The formation of a carbocation from an isocyanate is not a common pathway in its reaction chemistry. allen.inlibretexts.org Similarly, while carbanions (e.g., organometallic reagents) can act as nucleophiles towards isocyanates, the isocyanate itself does not typically form a stable carbanion intermediate. lumenlearning.com

Radicals: While most isocyanate chemistry is polar, radical-based reactions are possible. Recent research has shown that transition metals, such as cobalt, can catalyze the coupling of alkyl radicals with isocyanates to form amides. acs.orgacs.org In such a mechanism, a cobalt catalyst could generate an alkyl radical from a suitable precursor, which then adds to the C=N bond of the isocyanate. This opens up synthetic routes to highly substituted amides that are difficult to access via traditional polar pathways. acs.orgnih.gov

Nitrenes: Nitrenes are highly reactive, electron-deficient nitrogen species that are the nitrogen analogs of carbenes. They are key intermediates in several name reactions that produce isocyanates, such as the Curtius, Hofmann, and Lossen rearrangements. wikipedia.orgchemistryschool.net In these reactions, an acyl azide (B81097) or a derivative of a hydroxamic acid rearranges with the loss of a small molecule (N₂ or H₂O) to form a nitrene, which immediately rearranges to the more stable isocyanate. wikipedia.org Therefore, while a nitrene is not typically formed from this compound, the isocyanate itself is the product of a nitrene intermediate. Photolysis of isocyanates can also lead to nitrene formation via the expulsion of carbon monoxide, analogous to carbene formation from ketenes. wikipedia.org

Derivatization Strategies and Synthesis of Functional Compounds from 3 Isocyanatopropanoic Acid

Synthesis of Amino Acid and Peptide Derivatives

The chemical properties of 3-isocyanatopropanoic acid make it a valuable reagent for the modification of amino acids and the synthesis of peptide-like structures, often referred to as pseudo-peptides. beilstein-journals.org The primary reaction involves the nucleophilic attack of the amino group of an amino acid on the electrophilic carbon of the isocyanate group. This reaction results in the formation of a stable urea (B33335) linkage.

This strategy is fundamental in creating derivatives where a propanoic acid unit is appended to an amino acid through a urea bridge. For a successful and specific synthesis, protecting groups are essential. bachem.com The carboxylic acid group of the target amino acid is typically protected, often as an ester, to prevent it from reacting with the isocyanate. bachem.com This ensures that the reaction occurs exclusively at the amino group. ekb.eg The general principle of chemical peptide synthesis involves the activation of one functional group while others are temporarily blocked. ekb.eg

A specific application of this methodology is seen in the multi-step synthesis of complex biologically active molecules. For instance, derivatives of this compound have been used to react with amino acid derivatives to form a critical urea bond within a larger molecular architecture. vulcanchem.com Such reactions are integral to building peptidomimetics, which are molecules that mimic the structure of natural peptides but often have improved stability or bioavailability. nih.gov The synthesis of these derivatives can be performed using solution-phase chemistry, which is a common method for peptide synthesis. ekb.egug.edu.pl

Table 1: General Reaction for Amino Acid Derivatization

Reactant 1Reactant 2 (Protected)Resulting LinkageProduct Class
This compoundAmino Acid Ester (R-CH(NH₂)COOR')UreaUrea-Linked Amino Acid Derivative

The resulting products, which contain both a urea functionality and a free carboxylic acid (from the original isocyanatopropanoic acid), are themselves bifunctional and can be used in subsequent synthetic steps, such as further peptide couplings. beilstein-journals.org The synthesis of such derivatives provides access to unnatural amino acids and peptides with unique structural features. organic-chemistry.orgmonash.edu

Preparation of Carbamoyl- and Urea-Substituted Compounds

The isocyanate group is the key functional group for the synthesis of carbamoyl (B1232498) and urea derivatives from this compound. The preparation of these compounds relies on the nucleophilic addition of amines or alcohols to the isocyanate. researchgate.net

The synthesis of urea-substituted compounds is achieved through the reaction of this compound with primary or secondary amines. researchgate.netmnstate.edu The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the isocyanate to form a substituted urea. This reaction is generally efficient and is a cornerstone of urea synthesis. organic-chemistry.orgnih.gov The reaction can be considered a type of acylation of the amine. mnstate.edu The resulting molecule contains the newly formed urea linkage alongside the original carboxylic acid moiety, yielding a substituted ureidopropanoic acid.

Carbamoyl derivatives, specifically carbamates (urethanes), are prepared by reacting this compound with alcohols. organic-chemistry.org In this case, the oxygen atom of the alcohol is the nucleophile. The reaction yields a carbamate (B1207046) linkage. The synthesis of carbamates from isocyanates is a well-established method, often proceeding under mild conditions. organic-chemistry.orgresearchgate.net

The relative reactivity of nucleophiles towards the isocyanate group is a critical factor, with amines generally reacting more rapidly than alcohols. researchgate.net Water can also react to form an unstable carbamic acid, which can decompose to generate an amine and carbon dioxide. researchgate.net The synthesis of these derivatives is often straightforward, and in some cases, the products can be isolated by simple filtration or crystallization. organic-chemistry.orgorganic-chemistry.org

Table 2: Synthesis of Urea and Carbamate Derivatives

NucleophileReagent ClassResulting LinkageProduct
R-NH₂Primary AmineN-Substituted Urea3-(3-Alkylureido)propanoic acid
R₂NHSecondary AmineN,N-Disubstituted Urea3-(3,3-Dialkylureido)propanoic acid
R-OHAlcoholCarbamate (Urethane)3-((Alkoxycarbonyl)amino)propanoic acid

These reactions showcase the utility of this compound as a precursor to compounds with important functional groups like ureas and carbamates, which are prevalent in medicinal chemistry and materials science. nih.govthieme.de

Incorporation into Heterocyclic Architectures (e.g., Pyrimidine (B1678525) Derivatives)

The bifunctional nature of this compound makes it a valuable synthon for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals. uomus.edu.iqmdpi.com While direct, one-pot cyclizations using this compound are specific to the target heterocycle, its derivatives are versatile intermediates for building rings like pyrimidines.

Pyrimidine synthesis often involves the condensation of a compound containing a urea moiety with a 1,3-dicarbonyl compound or its equivalent. uomus.edu.iq this compound can be readily converted into a urea derivative, such as 3-ureidopropanoic acid, by reaction with ammonia (B1221849). This derivative possesses the necessary N-C-N fragment of the urea for pyrimidine ring formation.

A plausible synthetic strategy involves a two-step process:

Urea Formation : Reaction of this compound with an amine (e.g., ammonia or a primary amine) to form a substituted 3-ureidopropanoic acid. researchgate.net

Cyclization-Condensation : The resulting urea derivative can then be reacted with a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776) or acetylacetone, under acidic or basic conditions to form a substituted pyrimidine ring. The carboxylic acid group on the propanoic acid chain may participate in the reaction or can be carried through as a substituent on the final heterocyclic product, offering a handle for further functionalization.

Multi-component reactions are another powerful strategy for synthesizing complex heterocyclic systems. scielo.org.mx For example, a one-pot, three-component reaction involving an amine, a carbonyl compound, and a third reactant can lead to the formation of pyrimidine derivatives. scielo.org.mxeurjchem.com The dual reactivity of this compound allows it to potentially act as a key component in such reactions, where both the isocyanate and carboxylic acid groups participate in forming the heterocyclic core. The synthesis of various thieno[3,2-d]pyrimidine (B1254671) derivatives, for example, often proceeds through sequential substitution and coupling reactions, highlighting the modular nature of building such scaffolds. nih.govnih.gov

Strategies for Building Diverse Molecular Libraries

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a molecular library, for high-throughput screening in drug discovery and materials science. fortunejournals.comslideshare.net The structural attributes of this compound make it an excellent scaffold for building such libraries.

The key to its utility in combinatorial synthesis is its two distinct and orthogonally reactive functional groups: the isocyanate and the carboxylic acid. fortunejournals.comajprd.com This allows for a two-dimensional diversification strategy:

Reaction at the Isocyanate : The highly reactive isocyanate group can be reacted with a large library of diverse nucleophiles, primarily amines and alcohols, to create a first level of structural diversity. researchgate.net

Reaction at the Carboxylic Acid : The carboxylic acid group can be coupled with a second library of compounds, typically alcohols or amines, using standard esterification or amidation (e.g., peptide coupling) conditions. jetir.org

This approach can be implemented using parallel synthesis, where each unique compound is synthesized in a separate reaction vessel. jetir.org For example, by reacting 100 different amines with the isocyanate moiety and subsequently coupling the resulting products with 100 different alcohols at the carboxylic acid site, a library of 10,000 (100 x 100) distinct molecules can be generated.

Solid-phase synthesis is a particularly powerful technique in this context. ajprd.comuomustansiriyah.edu.iq The scaffold molecule can be attached to a solid support, such as a polymer resin bead, via one of its functional groups. For instance, the carboxylic acid of this compound could be anchored to a resin. uomustansiriyah.edu.iq The resin-bound molecule, with its free isocyanate group, can then be subjected to reaction with a library of amines. After the reaction, excess reagents are easily washed away. Finally, the desired products are cleaved from the resin. uomustansiriyah.edu.iq The "split-and-pool" or "split-mix" method is another combinatorial strategy that allows for the synthesis of a large number of compounds in mixtures. ajprd.comjetir.org

More advanced techniques like DNA-Encoded Libraries (DELs), which allow for the screening of libraries containing millions or even billions of compounds, can also incorporate building blocks derived from this compound. nih.govnih.gov

Structure-Reactivity Relationship Studies in Derivative Synthesis

The synthetic outcomes when using this compound are governed by the inherent structure and reactivity of its functional groups and those of its reaction partners. The molecule contains a highly electrophilic isocyanate group and a nucleophilic/acidic carboxyl group, separated by a flexible ethyl chain. researchgate.netcymitquimica.com

The central carbon atom of the isocyanate group (-N=C=O) is highly electrophilic and is the primary site for nucleophilic attack. The rate and success of this reaction depend significantly on the nucleophilicity of the reacting partner. Steric hindrance around the nucleophilic atom can also play a major role, with less hindered nucleophiles reacting more readily. The general order of reactivity for common nucleophiles with isocyanates is a key consideration in planning a synthesis.

Table 3: Relative Reactivity of Nucleophiles with Isocyanates

NucleophileReactivityNotes
Primary Amines (R-NH₂)Very HighRapidly forms a urea linkage. researchgate.net
Secondary Amines (R₂NH)HighForms a urea linkage, generally slower than primary amines due to increased steric hindrance. researchgate.net
Alcohols (R-OH)ModerateForms a carbamate (urethane) linkage, typically requires longer reaction times or catalysis compared to amines.
Water (H₂O)Low to ModerateForms an unstable carbamic acid which decomposes to an amine and CO₂. researchgate.net
Carboxylic Acids (R-COOH)LowCan react at higher temperatures to form an amide and CO₂. researchgate.net
Tertiary Amines (R₃N)Non-reactive (for product formation)Do not form stable addition products but can act as catalysts for other nucleophilic additions. dtic.mil

In contrast, the carboxylic acid group is a significantly weaker nucleophile and requires activation to participate in reactions like amidation or esterification. This is typically achieved by converting it to a more reactive intermediate, such as an acid chloride, or by using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). jetir.org

The use of an ester form of the molecule, such as ethyl 3-isocyanatopropanoate, fundamentally alters its reactivity profile. cymitquimica.com By protecting the carboxylic acid as an ester, its acidic proton is removed, and its nucleophilicity is eliminated. This makes the isocyanate the exclusive site for reaction under most conditions, allowing for highly selective derivatization at one end of the molecule. This principle of protecting groups is crucial for directing the reactivity in multifunctional molecules. rsc.org

Computational and Theoretical Investigations of 3 Isocyanatopropanoic Acid

Prediction of Chemical Reactivity and Selectivity

Fulfilling these requirements would involve presenting non-existent data, including data tables on molecular properties, potential energy surfaces, activation energies, and rate constants. Without published studies, any such presentation would be speculative and misleading.

While general methodologies for computational chemistry and theoretical investigations of organic molecules are well-established, applying these to 3-isocyanatopropanoic acid requires specific research that does not appear to have been published or made publicly available.

Therefore, to maintain scientific integrity and adhere to the strict constraints of providing accurate, sourced information, the requested article cannot be generated. Further research in the field of computational chemistry would be needed to provide the specific data and analysis required.

Molecular Dynamics Simulations to Understand Reaction Pathways

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering insights into the time-evolution of molecular systems and the intricate details of chemical reaction pathways. While specific MD simulation studies exclusively targeting the reaction pathways of this compound are not extensively documented in publicly available literature, the principles of its reactivity can be inferred from computational studies on related molecules. The bifunctional nature of this compound, possessing both a reactive isocyanate group and a carboxylic acid moiety, predisposes it to unique intramolecular reactions. MD simulations, often complemented by quantum mechanics (QM) methods like Density Functional Theory (DFT), are ideally suited to explore these potential pathways.

The primary intramolecular reaction anticipated for this compound is a cyclization process. This can proceed through several potential pathways, each with distinct transition states and intermediates. Understanding these pathways is crucial for controlling the reaction to favor a desired product.

One of the most plausible reaction mechanisms involves the nucleophilic attack of the carboxylic acid's hydroxyl group onto the electrophilic carbon of the isocyanate group. This can lead to the formation of a transient seven-membered cyclic mixed anhydride (B1165640) intermediate. Subsequent decarboxylation of this intermediate would yield a six-membered lactam, β-propiolactam.

An alternative pathway could involve the initial formation of an amide bond through the reaction of the carboxylic acid with the isocyanate, accompanied by the extrusion of carbon dioxide. This reaction is known to occur between separate isocyanate and carboxylic acid molecules and can be catalyzed. researchgate.net In the case of this compound, this would be an intramolecular process leading directly to the formation of β-propiolactam.

MD simulations can be employed to investigate the feasibility and kinetics of these and other potential reaction pathways. By simulating the molecule's dynamics over time, researchers can observe the conformational changes that bring the reactive functional groups into proximity and the subsequent bond-forming and bond-breaking events.

A typical approach would involve performing QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. In this hybrid method, the reacting part of the molecule (the isocyanate and carboxylic acid groups) is treated with a high level of quantum mechanical theory to accurately describe the electronic rearrangements during the reaction, while the rest of the system, including any solvent molecules, is treated with a less computationally expensive molecular mechanics force field.

These simulations can provide valuable data, including the free energy profile along the reaction coordinate for each potential pathway. The calculated energy barriers for the transition states can help determine the most favorable reaction pathway under different conditions.

The following table outlines hypothetical data that could be generated from molecular dynamics simulations to compare the favorability of different intramolecular reaction pathways of this compound.

Reaction PathwayKey Intermediate/Transition StateCalculated Activation Energy (kcal/mol)Rate-Determining Step
Pathway A: Cyclization via Mixed AnhydrideSeven-membered cyclic mixed anhydride25 - 35Decarboxylation
Pathway B: Direct Intramolecular Amide FormationConcerted transition state involving CO2 extrusion20 - 30Amide bond formation
Pathway C: Hydrolysis of Isocyanate (in water)Carbamic acid intermediate15 - 25Nucleophilic attack by water

Note: The values presented in this table are illustrative and would need to be determined through specific computational studies.

Emerging Research Directions and Green Chemistry Principles in 3 Isocyanatopropanoic Acid Research

Design for Atom Economy in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com The goal is to design syntheses where the majority of atoms from the starting materials end up in the final product, thus minimizing waste at a molecular level. acs.orgskpharmteco.com For 3-isocyanatopropanoic acid, evaluating the atom economy of potential synthetic routes is crucial for identifying more sustainable manufacturing methods.

Traditionally, isocyanates are produced via the reaction of a primary amine with phosgene (B1210022). An alternative, non-phosgene route involves the Curtius rearrangement of an acyl azide (B81097), which can be derived from the corresponding carboxylic acid. Let's compare the theoretical atom economy of these two pathways starting from β-alanine, a plausible precursor.

Route 1: Phosgenation of β-Alanine Ethyl Ester (Hypothetical)

This route would first involve the esterification of β-alanine, followed by reaction with phosgene and subsequent de-esterification or direct phosgenation. A simplified reaction for the core transformation of an amine to an isocyanate using phosgene is:

R-NH₂ + COCl₂ → R-NCO + 2 HCl

Route 2: Curtius Rearrangement from 3-Azidocarbonylpropanoic Acid

This route starts with a carboxylic acid (succinic anhydride (B1165640) derivative or β-alanine derivative) which is converted to an acyl azide, followed by thermal or photochemical rearrangement to the isocyanate.

R-CO-N₃ → R-NCO + N₂

The table below provides a theoretical comparison of the atom economy for these generalized reactions leading to an isocyanate group.

Metric Phosgene Route (R-NH₂ → R-NCO) Curtius Rearrangement (R-CON₃ → R-NCO)
Desired Product Isocyanate (R-NCO)Isocyanate (R-NCO)
Byproducts Hydrochloric Acid (HCl)Nitrogen Gas (N₂)
Formula for Atom Economy (MW of R-NCO) / (MW of R-NH₂ + MW of COCl₂) x 100(MW of R-NCO) / (MW of R-CON₃) x 100
Analysis This route generates a significant stoichiometric byproduct (HCl), which is corrosive and hazardous, leading to a lower atom economy. libretexts.orgThis route generates benign dinitrogen gas as the sole byproduct. While the azide precursor itself can be hazardous, the atom economy of the rearrangement step is very high.

Research efforts are focused on developing synthetic methods that maximize the incorporation of all materials used in the process into the final product, thereby inherently preventing pollution. skpharmteco.com Addition reactions, for instance, are considered highly atom-economical as they incorporate all reactant atoms into the product. jocpr.com The development of catalytic, low-waste routes is a primary objective in the green synthesis design for compounds like this compound.

Strategies for Waste Minimization and Prevention

Waste minimization is a systematic approach to reducing the generation of waste at its source. beeindia.gov.in This principle, often summarized as "prevention is better than cure," is the first principle of green chemistry. acs.org In the context of producing this compound, strategies for waste minimization encompass the entire lifecycle, from raw material selection to process design and execution.

Key strategies include:

Efficient Use of Raw Materials: Optimizing reaction conditions to achieve high yields and selectivity reduces the consumption of starting materials and the formation of unwanted byproducts. beeindia.gov.in

Solvent Selection: Choosing solvents that are environmentally benign, have low toxicity, and can be easily recycled is critical. acs.org Research is moving towards using safer solvents like water or supercritical fluids, or developing solvent-free reaction conditions.

Reagent Choice: Replacing stoichiometric reagents with catalytic alternatives can dramatically reduce waste. acs.org For example, traditional Friedel-Crafts reactions often use stoichiometric amounts of Lewis acids like AlCl₃, which generate large quantities of toxic waste. nih.gov The use of recyclable solid acid catalysts is a greener alternative.

Process Design and Optimization: Implementing process analytical technology (PAT) allows for real-time monitoring and control, preventing deviations that can lead to batch failures and waste generation. unirioja.es Furthermore, designing processes that allow for the recycling and reuse of waste streams can turn a disposal problem into a resource. beeindia.gov.in

The table below outlines potential waste sources in the synthesis of this compound and corresponding minimization strategies.

Potential Waste Source Description Minimization Strategy
Byproducts from Reagents Stoichiometric reagents generate byproducts that require disposal (e.g., HCl from phosgene).Utilize catalytic methods; design reactions with high atom economy (e.g., Curtius or Lossen rearrangements where N₂ is the byproduct). acs.org
Spent Solvents Organic solvents used for reactions and purification contribute significantly to waste streams.Select greener solvents (water, bio-solvents), minimize solvent volume, implement solvent recycling systems, or develop solvent-free syntheses. acs.org
Purification Waste Materials used in chromatography (silica gel) or other purification methods.Develop syntheses with higher selectivity to minimize the need for extensive purification; use crystallization where possible.
Inefficient Energy Use Energy consumed for heating, cooling, and separations is an indirect source of waste.Design processes that run at ambient temperature and pressure; use microwave irradiation or other energy-efficient technologies. unirioja.es

Development of Eco-Sustainable Processes for this compound Production

A cornerstone of green chemistry is the shift from petrochemical feedstocks to renewable resources. nih.gov For this compound, this involves developing production pathways that start from biomass. A promising approach is the bio-based production of precursors like 3-hydroxypropionic acid (3-HP).

Lignocellulosic biomass, a non-food agricultural residue, is an abundant and promising alternative to petroleum for producing chemicals and plastics. usda.gov Research is underway to develop cost-effective and environmentally friendly methods to convert all components of biomass into valuable precursors like 3-HP. usda.gov

The general scheme for this eco-sustainable process involves several key stages:

Biomass Pretreatment: Developing integrated methods that reduce the consumption of water and chemicals to break down the complex structure of lignocellulose into fermentable sugars (C5 and C6). usda.gov

Microbial Fermentation: Engineering microorganisms, such as the yeast Yarrowia lipolytica, to efficiently convert these sugars into 3-hydroxypropionic acid. usda.govnih.govnih.gov Metabolic engineering plays a crucial role in optimizing these biological systems to enhance production rates and yields. usda.gov

Chemical Conversion: Transforming the bio-derived 3-HP into this compound. This final step must also adhere to green chemistry principles, ideally using catalytic methods that avoid hazardous reagents.

This bio-based approach offers several advantages:

Reduces Fossil Fuel Dependence: Utilizes renewable plant matter as the primary carbon source. rsc.org

Potential for Carbon Neutrality: The CO₂ released during processing can be offset by the CO₂ captured by the biomass during its growth.

Waste Valorization: Aims to use all components of the biomass, contributing to a circular bioeconomy. usda.gov

The successful development of such a process would represent a significant advancement in the sustainable production of isocyanates and their derivatives.

Utilization of Catalysis for Enhanced Sustainability

Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones in minimizing waste and enhancing reaction efficiency. acs.org In the synthesis of this compound and its precursors, both biocatalysis and chemocatalysis offer significant opportunities for improving sustainability.

Biocatalysis:

Enzymatic Synthesis: Enzymes offer high specificity and can operate under mild conditions (ambient temperature and pressure, neutral pH), reducing energy consumption and the need for protecting groups. acs.orgmdpi.com For instance, engineered enzymes and whole-cell biocatalysts are central to the fermentation processes that convert biomass-derived sugars into 3-hydroxypropionic acid. usda.gov

Chemcatalysis:

Heterogeneous Catalysts: Solid catalysts, such as zeolites, clays, and metal oxides, are advantageous because they are easily separated from the reaction mixture and can be regenerated and reused, minimizing waste. nih.govnih.govrsc.org These could be applied in the conversion of 3-HP to other intermediates or in the final isocyanate formation step, replacing corrosive and hazardous liquid acids or bases.

Homogeneous Catalysts: While more difficult to separate, modern homogeneous catalysts, including organocatalysts and metal triflates, can be designed to be water-tolerant and recyclable, enabling reactions in greener solvents. nih.gov The development of efficient catalysts for non-phosgene routes to isocyanates is an active area of research.

The table below summarizes the types of catalysts and their potential applications in a sustainable synthesis pathway for this compound.

Catalyst Type Examples Potential Application Sustainability Benefit
Biocatalysts (Enzymes/Microbes) Engineered Yarrowia lipolyticaConversion of biomass sugars to 3-hydroxypropionic acid. usda.govUse of renewable feedstocks; operates under mild conditions; high selectivity. mdpi.com
Heterogeneous Acid Catalysts Zeolites, Sulfated Metal OxidesDehydration of 3-HP to acrylic acid (a potential intermediate); other acid-catalyzed transformations. nih.govrsc.orgReusable, reduces corrosive waste, simplifies product purification. nih.gov
Homogeneous Catalysts Organocatalysts, Metal TriflatesCatalyzing the formation of the isocyanate group from carboxylic acid derivatives.High activity and selectivity; potential for use in green solvents and for recycling. nih.gov

By integrating advanced catalytic methods into the production chain, from biomass conversion to the final chemical synthesis, the environmental footprint of manufacturing this compound can be significantly reduced, aligning its production with the principles of a sustainable chemical industry. uni-goettingen.de

Q & A

Q. What interdisciplinary applications of this compound warrant further investigation?

  • Methodological Answer :
  • Bioconjugation : Optimize pH-dependent coupling with lysine residues for protein labeling.
  • Polymer Chemistry : Screen copolymerization with diols/diamines for biodegradable polyurethanes.
  • Drug Delivery : Assess toxicity and encapsulation efficiency in nanoparticle formulations.
    Prioritize studies with pilot-scale synthesis and in vitro/in vivo validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.